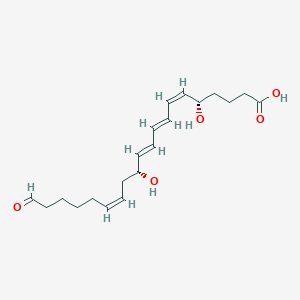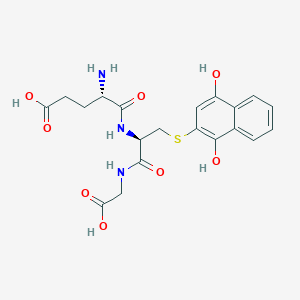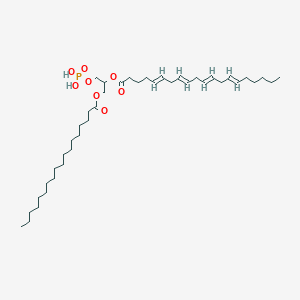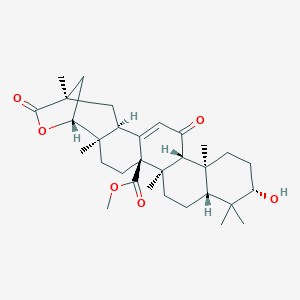
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide, also known as EICAR, is a nucleoside analog that has been widely used in scientific research. It is a synthetic compound that mimics the structure of natural nucleosides, which are the building blocks of DNA and RNA. EICAR has been used to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis, as well as to investigate the biochemical and physiological effects of nucleoside analogs.
Wirkmechanismus
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide exerts its effects by mimicking the structure of natural nucleosides, which are the building blocks of DNA and RNA. Once incorporated into DNA or RNA, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can disrupt the normal functioning of these molecules, leading to errors in replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also inhibit the activity of enzymes involved in nucleoside metabolism, leading to a buildup of toxic metabolites and ultimately cell death.
Biochemical and Physiological Effects
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can inhibit DNA and RNA synthesis, leading to a decrease in cell growth and proliferation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has several advantages as a research tool. It is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to incorporate into DNA and RNA, allowing researchers to study its effects on these molecules. However, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has some limitations as well. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be metabolized by cells, leading to the formation of other nucleoside analogs that may have different effects.
Zukünftige Richtungen
There are several future directions for research on 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide and other nucleoside analogs. One area of interest is the development of new analogs with improved activity and specificity. Another area of interest is the investigation of the effects of nucleoside analogs on different types of cancer cells, with the goal of identifying new therapeutic targets. Finally, researchers are interested in exploring the potential of nucleoside analogs as immunomodulatory agents, with the goal of developing new treatments for autoimmune diseases and other immune-related disorders.
Synthesemethoden
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has been used extensively in scientific research to study the mechanism of action of various enzymes and proteins involved in DNA and RNA synthesis. It has been used to investigate the effects of nucleoside analogs on DNA and RNA replication, transcription, and translation. 5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide has also been used to study the effects of nucleoside analogs on cell growth and proliferation, as well as on the immune system.
Eigenschaften
CAS-Nummer |
118908-07-9 |
|---|---|
Produktname |
5-Ethynyl-1-ribofuranosylimidazole-4-carboxamide |
Molekularformel |
C10H15N3O2S |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18) |
InChI-Schlüssel |
SWQQELWGJDXCFT-UHFFFAOYSA-N |
SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Kanonische SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonyme |
5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)









